molecular formula C19H29N3O2 B5416932 N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

Cat. No.: B5416932
M. Wt: 331.5 g/mol
InChI Key: CFZTULVWULFWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,3-dimethylphenyl group and two diethylcarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,3-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the reaction of 2,3-dimethylphenylamine with diethyl piperidine-1,4-dicarboxylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of N4-(2,3-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-(2,3-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents on the piperidine ring or the phenyl group. Examples include:

Uniqueness

N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylcarboxamide groups and 2,3-dimethylphenyl substitution make it a valuable compound for various research applications, distinguishing it from other piperidine derivatives.

Properties

IUPAC Name

4-N-(2,3-dimethylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-5-21(6-2)19(24)22-12-10-16(11-13-22)18(23)20-17-9-7-8-14(3)15(17)4/h7-9,16H,5-6,10-13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZTULVWULFWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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